molecular formula C15H27NO11 B11825592 Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside

Cat. No.: B11825592
M. Wt: 397.37 g/mol
InChI Key: USJPBCYUZSGJII-LYZQSHRPSA-N
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Description

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside: is a complex carbohydrate derivative. It is a disaccharide composed of two galactopyranosyl units, one of which is modified with an acetamido group. This compound is significant in the study of bacterial infections and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside typically involves the glycosylation of a galactopyranosyl donor with a galactopyranosyl acceptor. The reaction conditions often include the use of a catalyst such as a Lewis acid to facilitate the glycosidic bond formation. The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the galactopyranosyl units can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as periodic acid or sodium periodate are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halides or alkylated derivatives.

Scientific Research Applications

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside is used in various scientific research fields:

    Chemistry: As a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: In the study of bacterial infections, particularly those caused by Streptococcus pneumoniae and Haemophilus influenzae.

    Industry: Used in the synthesis of complex carbohydrates and glycoproteins for various applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with bacterial cell walls. The acetamido group allows it to mimic natural substrates of bacterial enzymes, thereby inhibiting their function. This can disrupt the synthesis of bacterial cell walls, leading to the death of the bacteria. The molecular targets include enzymes involved in glycosylation and cell wall synthesis pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside
  • Methyl 3-O-(2-acetamido-2-deoxy-b-D-mannopyranosyl)-b-D-galactopyranoside

Uniqueness

Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of the acetamido group. This makes it particularly effective in mimicking natural substrates of bacterial enzymes, which is not as pronounced in similar compounds.

Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14+,15-/m1/s1

InChI Key

USJPBCYUZSGJII-LYZQSHRPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O

Origin of Product

United States

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